1,8a-Dihydronaphthalene
CAS No.: 62690-55-5
Cat. No.: VC19454646
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62690-55-5 |
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Molecular Formula | C10H10 |
Molecular Weight | 130.19 g/mol |
IUPAC Name | 1,8a-dihydronaphthalene |
Standard InChI | InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-7,10H,8H2 |
Standard InChI Key | UKMSALUGVCKANE-UHFFFAOYSA-N |
Canonical SMILES | C1C=CC=C2C1C=CC=C2 |
Structural and Isomeric Characteristics
Molecular Architecture
1,8a-DHN belongs to the dihydronaphthalene family, featuring a naphthalene backbone with two hydrogen atoms added across the 1 and 8a positions. This partial saturation introduces strain and reactivity, distinguishing it from fully aromatic naphthalene. The compound exists in two isomeric forms: cis-1,8a-DHN and trans-1,8a-DHN, depending on the spatial arrangement of substituents around the saturated bonds .
Table 1: Comparative Structural Properties of Dihydronaphthalene Isomers
Isomer | Double Bond Position | Stability | Reactivity Profile |
---|---|---|---|
1,8a-DHN | 1-8a | Moderate | High photochemical activity |
1,4-DHN | 1-4 | High | Thermal stability |
4a,8a-DHN | 4a-8a | Low | Prone to ring-opening |
The cis and trans configurations of 1,8a-DHN influence its photophysical behavior. For instance, the cis isomer exhibits solvatochromism, with absorption spectra shifting in response to solvent polarity .
Synthesis and Reaction Pathways
Photochemical Cyclization
A primary route to 1,8a-DHN involves the photocyclization of (E)-2-isopropylidene-3-[1-(3,4,5-trimethoxyphenyl)ethylidene]succinic anhydride. Upon UV irradiation, this precursor undergoes a [4π] electrocyclic reaction, forming the deep blue 1,8a-DHN intermediate . The reaction proceeds via a conrotatory mechanism, with the stereochemistry of the starting material dictating the isomer formed.
Key Reaction Conditions:
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Light Source: 365 nm UV lamp
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Solvent: Dichloromethane or toluene
The photogenerated 1,8a-DHN is metastable, undergoing competitive thermal pathways:
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1,5-Hydride Shift: Converts to 1,2-DHN, a colorless product.
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Ring-Opening: Reverts to the original anhydride via retro-electrocyclization.
Deuterium-labeling studies (5,8a-dideuterio-1,8a-DHN) reveal that the 1,5-H shift is suppressed at ambient temperatures, isolating ring-opening as the dominant degradation pathway .
Photoredox-Mediated Synthesis
Recent advances employ photoredox catalysis to generate 1,8a-DHN derivatives. In a one-pot sequence, epoxides are activated by visible light to form carbonyl ylides, which undergo [3+2] cycloaddition with dipolarophiles. Subsequent acid treatment rearranges the cycloadducts into 1,8a-DHN lignans .
Table 2: Optimization of Photoredox Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst | Ir(ppy)₃ | 85% |
Light Intensity | 15 W blue LED | 78% |
Solvent | Acetonitrile | 92% |
Temperature | 25°C | 88% |
Industrial-Scale Preparation
The Alfin catalyst system—a sodium dispersion in hydrocarbon solvents—facilitates large-scale 1,8a-DHN production. Key steps include:
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Reduction: Naphthalene reacts with sodium and isopropanol at 110–175°C, yielding 1,8a-DHN (88% selectivity) .
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Purification: Sequential water washes remove sodium hydroxide and alcohol byproducts.
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Drying: Azeotropic distillation with hexane achieves >99% purity .
Critical Process Parameters:
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Sodium Particle Size: <10 µm (prevents agglomeration)
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Reaction Time: 3–20 hours
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Water-to-Solvent Ratio: 0.7:1–1.0:1 (minimizes 1,2-DHN formation)
Photochromic and Thermal Behavior
Solvatochromic Effects
1,8a-DHN exhibits pronounced solvatochromism, with λₘₐₐ shifting from 580 nm in hexane to 620 nm in dimethylformamide. This property stems from charge-transfer interactions between the electron-rich dihydronaphthalene core and polar solvents .
Kinetic Analysis of Thermal Fade
The thermal stability of 1,8a-DHN is solvent-dependent. In toluene, the fade rate follows first-order kinetics with:
Deuterated analogs show no 1,5-H shift, confirming that ring-opening dominates degradation in non-polar media .
Applications in Materials and Medicinal Chemistry
Photochromic Materials
1,8a-DHN’s reversible color change under UV/visible light makes it suitable for:
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Optical Data Storage: High-density memory devices utilizing its bistable states.
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Smart Windows: Light-responsive coatings that modulate transparency.
Lignan Synthesis
The photoredox route enables efficient access to aryltetralin lignans, which exhibit antitumor and antiviral activities. For example, justicidin E—a 1,8a-DHN derivative—shows IC₅₀ values of 0.8 µM against KB carcinoma cells .
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